molecular formula C19H13N B11862730 2-Phenylbenzo[G]quinoline CAS No. 110571-73-8

2-Phenylbenzo[G]quinoline

Cat. No.: B11862730
CAS No.: 110571-73-8
M. Wt: 255.3 g/mol
InChI Key: JAAWJQPVEFJQTP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Phenylbenzo[G]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include tritiated benzene for phenylation and various oxidizing or reducing agents depending on the desired product . Major products formed from these reactions include tritium-labeled derivatives and other substituted quinoline compounds .

Comparison with Similar Compounds

2-Phenylbenzo[G]quinoline can be compared with other quinoline derivatives such as:

These compounds share similar aromatic structures but differ in their substituents, leading to unique chemical and biological properties. For instance, this compound’s unique phenyl group attached to the quinoline ring distinguishes it from other derivatives, influencing its reactivity and applications .

Biological Activity

2-Phenylbenzo[G]quinoline is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and related studies.

Chemical Structure and Synthesis

The compound this compound belongs to the class of benzoquinolines, which are known for their planar aromatic structures that facilitate intercalation into DNA. This property is crucial for their biological activity. The synthesis of this compound typically involves multi-step reactions that yield derivatives with various substituents, enhancing their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[G]quinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that a benzo[G]quinoxaline derivative showed potent inhibitory activity against the topoisomerase IIβ enzyme, which is vital for DNA replication and repair in cancer cells. The compound induced apoptosis through the activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 in MCF-7 breast cancer cells .

Table 1: Cytotoxicity of Benzo[G]quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3MCF-732.16Topoisomerase IIβ inhibition
Compound 3fHOP–92Not SpecifiedInduces apoptosis
Compound 3gMDA–MB–468Not SpecifiedDNA intercalation and apoptosis induction

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. Studies indicate that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural features, such as lipophilicity and molecular size, play a crucial role in their ability to penetrate bacterial membranes and exert their effects .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Compound AStaphylococcus aureus10 µg/mLBactericidal
Compound BEscherichia coli15 µg/mLBacteriostatic

The mechanisms underlying the biological activities of this compound involve several pathways:

  • DNA Intercalation : The planar structure allows these compounds to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Inhibition of topoisomerases leads to DNA damage and subsequent apoptosis in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through modulation of Bax and Bcl-2 proteins facilitates programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of benzo[G]quinoline derivatives:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines, showing a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
  • Case Study 2 : An antimicrobial study demonstrated that a specific quinoline derivative exhibited superior antibacterial activity compared to standard antibiotics, suggesting potential for development as a novel antimicrobial agent.

Properties

CAS No.

110571-73-8

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

2-phenylbenzo[g]quinoline

InChI

InChI=1S/C19H13N/c1-2-6-14(7-3-1)18-11-10-17-12-15-8-4-5-9-16(15)13-19(17)20-18/h1-13H

InChI Key

JAAWJQPVEFJQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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